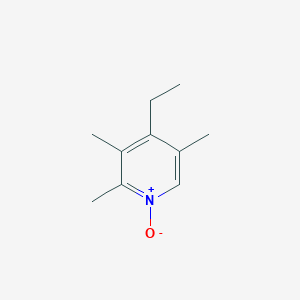
2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of nicotinonitrile and features an amino group at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
化学反応の分析
Types of Reactions: 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amines.
科学的研究の応用
2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes and pigments due to its unique chemical structure.
作用機序
The mechanism of action of 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their functions. Detailed studies are required to fully elucidate its mechanism of action .
類似化合物との比較
- 2-Amino-6-cyclopropyl-4-(4-fluorophenyl)nicotinonitrile
- 2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile
Comparison: Compared to its similar compounds, 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methyl and phenyl groups at specific positions enhances its stability and reactivity in various chemical reactions.
特性
CAS番号 |
18631-33-9 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
2-amino-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(15)16-9/h2-7H,1H3,(H2,15,16) |
InChIキー |
BMDZIMCUFNDKQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B8814334.png)


![1-Bromo-4-chloroimidazo[1,2-A]quinoxaline](/img/structure/B8814351.png)

![7,12-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B8814366.png)



